Cas no 406213-76-1 (Azido-PEG6-C2-Boc)

Azido-PEG6-C2-Boc is a heterobifunctional polyethylene glycol (PEG) reagent featuring an azide group at one terminus and a Boc-protected amine at the other, linked by a hexaethylene glycol (PEG6) spacer and a short ethylene (C2) chain. The azide group enables efficient click chemistry reactions, such as CuAAC, while the Boc-protected amine allows for controlled deprotection and subsequent conjugation. The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for bioconjugation and drug delivery applications. This compound is particularly useful in peptide synthesis, surface modification, and the development of PROTACs or antibody-drug conjugates (ADCs) due to its stability and versatility in aqueous and organic solvents.
Azido-PEG6-C2-Boc structure
Azido-PEG6-C2-Boc structure
商品名:Azido-PEG6-C2-Boc
CAS番号:406213-76-1
MF:C19H37N3O8
メガワット:435.512386083603
MDL:MFCD20926385
CID:1057988
PubChem ID:60146167

Azido-PEG6-C2-Boc 化学的及び物理的性質

名前と識別子

    • N3-PEG6-tBu
    • N3-PEG6-CH2CH2COOtBu
    • Azido-PEG6-t-butyl ester
    • Azido-PEG6-C2-Boc
    • HY-140779
    • tert-butyl 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
    • HRNUWAOLFSWRDG-UHFFFAOYSA-N
    • CS-0114757
    • AKOS040741269
    • Azido-PEG6-Boc
    • D84629
    • N3-PEG6- CH2CH2COOtBu
    • tert-butyl 1-azido-3,6,9,12,15,18-hexaoxahenicosan-21-oate
    • SCHEMBL15676120
    • AS-78417
    • BP-20507
    • 406213-76-1
    • Azido-PEG6- t-butyl ester
    • DA-50902
    • MDL: MFCD20926385
    • インチ: InChI=1S/C19H37N3O8/c1-19(2,3)30-18(23)4-6-24-8-10-26-12-14-28-16-17-29-15-13-27-11-9-25-7-5-21-22-20/h4-17H2,1-3H3
    • InChIKey: HRNUWAOLFSWRDG-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 435.258
  • どういたいしつりょう: 435.258
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 30
  • 回転可能化学結合数: 23
  • 複雑さ: 454
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 96A^2
  • ぶんしりょう: 435.5

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • じょうきあつ: No data available

Azido-PEG6-C2-Boc 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N15710-1g
Azido-PEG6-C2-Boc
406213-76-1
1g
¥3568.0 2021-09-04
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPA-18-1g
azido-PEG6-t-Butyl ester
406213-76-1 >98.00%
1g
¥1000.0 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20507-100mg
Azido-PEG6-C2-Boc
406213-76-1 98%
100mg
3135.0CNY 2021-07-14
eNovation Chemicals LLC
Y1055389-100mg
N3-PEG6-tBu
406213-76-1 97%
100mg
$150 2024-06-06
eNovation Chemicals LLC
Y1055389-250mg
N3-PEG6-tBu
406213-76-1 97%
250mg
$155 2024-06-06
MedChemExpress
HY-140779-50mg
Azido-PEG6-C2-Boc
406213-76-1 99.77%
50mg
¥350 2024-04-18
Chemenu
CM339533-250mg
Azido-PEG6-Boc
406213-76-1 95%+
250mg
$*** 2023-05-30
MedChemExpress
HY-140779-250mg
Azido-PEG6-C2-Boc
406213-76-1 99.77%
250mg
¥705 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1185397-5g
Azido-PEG6-C2-Boc
406213-76-1 97%
5g
¥3833.00 2024-05-14
MedChemExpress
HY-140779-100mg
Azido-PEG6-C2-Boc
406213-76-1 99.77%
100mg
¥450 2024-04-18

Azido-PEG6-C2-Boc 関連文献

関連分類

Azido-PEG6-C2-Bocに関する追加情報

Professional Introduction to Azido-PEG6-C2-Boc (CAS No. 406213-76-1)

Azido-PEG6-C2-Boc is a sophisticated molecular construct that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 406213-76-1, represents a confluence of innovative chemical modifications and functional group integrations, making it a versatile tool for various applications in drug development and biomolecular research.

The core structure of Azido-PEG6-C2-Boc incorporates a polyethylene glycol (PEG) chain, specifically a hexyl PEG derivative, which is well-known for its ability to enhance the pharmacokinetic properties of therapeutic agents. The PEG moiety serves multiple purposes, including solubility improvement, reduced immunogenicity, and prolonged circulation time in biological systems. This characteristic is particularly valuable in the formulation of biotherapeutics where stability and bioavailability are critical factors.

Additionally, the compound features an azido functional group (-N₃) at one end of the PEG chain. The azido group is a highly reactive handle that enables a wide range of chemical transformations, such as click chemistry reactions with tetrazoles or cycloadditions with alkynes. These reactions are pivotal in the synthesis of complex molecules, including drug candidates and probes for biochemical studies. The presence of the azido group at the C2 position further enhances its utility by providing a specific site for selective modifications.

The Boc (tert-butoxycarbonyl) group at the other end of the molecule serves as a protecting group for amine functionalities. This protection is essential during synthetic processes to prevent unwanted side reactions and ensure high yield and purity of the final product. The Boc group can be easily removed under mild acidic conditions, allowing for subsequent functionalization when needed.

In recent years, Azido-PEG6-C2-Boc has been extensively utilized in the development of novel drug delivery systems. Researchers have leveraged its bifunctional nature to create targeted therapeutics that can selectively interact with specific biological targets while maintaining stability in circulation. For instance, studies have demonstrated its application in constructing monoclonal antibody-drug conjugates (ADCs), where PEGylation improves pharmacokinetics, while the azido group facilitates site-specific coupling of cytotoxic agents.

Moreover, the compound has found applications in advanced diagnostic tools and imaging agents. The PEG moiety enhances the solubility and biocompatibility of contrast agents used in magnetic resonance imaging (MRI) and positron emission tomography (PET). Concurrently, the azido group enables post-synthetic modifications that allow for precise labeling and tracking of biomolecules in vivo.

Recent advancements in click chemistry have further expanded the utility of Azido-PEG6-C2-Boc. Researchers have employed this compound as a precursor in generating multifunctional nanoparticles for drug delivery and tissue engineering. The ability to conjugate multiple therapeutic agents or imaging probes via click reactions has opened new avenues in personalized medicine and precision therapeutics.

The synthesis of Azido-PEG6-C2-Boc involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including automated purification techniques and high-performance liquid chromatography (HPLC), are often employed to achieve these objectives. The growing demand for this compound underscores the need for scalable and efficient synthetic routes to meet industrial and academic needs.

As research continues to evolve, Azido-PEG6-C2-Boc is expected to play an increasingly pivotal role in pharmaceutical innovation. Its unique structural features make it an indispensable tool for chemists and biologists working on next-generation therapeutics. By integrating cutting-edge chemical modifications with biologically relevant functionalities, this compound exemplifies the intersection of chemistry and medicine, driving progress in drug discovery and development.

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